![molecular formula C20H28N4O4 B1671724 Ilomastat CAS No. 142880-36-2](/img/structure/B1671724.png)
Ilomastat
描述
伊洛马司他,也称为加拉丁,是一种广谱基质金属蛋白酶抑制剂。它属于可逆金属肽酶抑制剂的羟肟酸类。
作用机制
伊洛马司他通过与金属蛋白酶的关键活性位点锌原子结合发挥作用。 这种结合抑制了这些酶的活性,这些酶在各种病理过程(如肿瘤生长和转移)中发挥作用 。 伊洛马司他的分子靶点包括整合素和金属蛋白酶结构域包含蛋白 28、聚集蛋白聚糖核心蛋白以及炭疽杆菌的致死因子 .
生化分析
Biochemical Properties
Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, this compound prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, pretreatment with this compound has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . For instance, pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that this compound may have a dose-dependent impact on cellular function .
Transport and Distribution
Given its molecular properties and its known interactions with MMPs, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
Given its inhibitory action on MMPs, it is likely that this compound may be localized to areas where these enzymes are active
准备方法
伊洛马司他的制备涉及多个步骤。一种方法包括使色氨酸甲酯盐酸盐与甲胺反应以制备色氨酰甲胺。然后,该中间体与叔丁基乙酸琥珀酸酯衍生物进行缩合反应,形成另一个中间体。 然后去除叔丁基,所得化合物进一步与游离羟胺反应生成伊洛马司他 。该方法以其简单性和成本效益而著称。
化学反应分析
伊洛马司他经历各种化学反应,包括:
氧化和还原: 这些反应分别涉及电子获得或损失。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
络合物形成: 伊洛马司他与金属蛋白酶的活性位点锌形成双齿络合物.
这些反应中常用的试剂包括羟胺和叔丁基乙酸琥珀酸酯衍生物。这些反应形成的主要产物是最终导致伊洛马司他形成的中间体。
科学研究应用
Oncology
Ilomastat has been extensively studied for its potential in cancer treatment due to its ability to inhibit tumor metastasis and angiogenesis.
- Mechanism of Action : By inhibiting MMPs, particularly MMP-1, this compound reduces the degradation of extracellular matrix components, thereby limiting tumor invasion and spread .
- Case Studies : In animal models, this compound has shown promising results in reducing tumor burden and enhancing survival rates. For instance, a study demonstrated that mice pre-treated with this compound before exposure to radiation exhibited significantly improved survival compared to untreated controls .
Ophthalmology
This compound's application in ophthalmology focuses on its potential to prevent scarring and promote healing after surgical interventions.
- Topical Formulation : Recent developments include an this compound-cyclodextrin eye drop formulation aimed at treating ocular scarring post-glaucoma surgery. Preliminary studies indicate that this formulation effectively inhibits scarring without significant toxicity .
- Clinical Trials : Human clinical trials have been conducted to assess the safety and efficacy of this compound in treating corneal injuries, showing no reported adverse effects thus far .
Radiation Injury Recovery
This compound has been evaluated for its protective effects against radiation-induced lung injury and hematopoietic damage.
- Protective Effects : Research indicates that this compound administration prior to irradiation can mitigate lung damage by preventing MMP overexpression associated with radiation exposure. This was evidenced by improved lung histology and reduced apoptosis in treated mice .
- Hematopoietic Recovery : In irradiated mouse models, this compound enhanced the recovery of hematopoietic stem cells and reduced levels of inflammatory cytokines such as TGF-β1 and TNF-α, which are detrimental to bone marrow function .
Fibrosis and Scarring
This compound is also being explored for its role in managing fibrosis across various tissues.
- Mechanism : By inhibiting MMPs involved in tissue remodeling, this compound can potentially reduce fibrotic scarring following injury or surgery .
- Experimental Evidence : Studies have shown that this compound can effectively inhibit scar formation in various models of tissue injury, suggesting its utility in preventing excessive fibrosis .
Case Studies Overview
The following table summarizes key studies highlighting the applications of this compound across different fields:
相似化合物的比较
伊洛马司他在基质金属蛋白酶抑制剂中是独特的,因为它具有广谱活性,并且可逆抑制。类似化合物包括:
巴替马司他: 另一种基质金属蛋白酶抑制剂,具有类似的应用,但化学结构不同。
马利马司他: 一种非羟肟酸类抑制剂,具有类似的抑制特性。
TIMP-1: 一种金属蛋白酶的天然抑制剂,作用机制不同.
伊洛马司他以其可逆抑制和广谱活性而著称,使其成为研究和治疗应用中的宝贵工具。
生物活性
Ilomastat, a synthetic broad-spectrum inhibitor of matrix metalloproteinases (MMPs), has garnered attention for its therapeutic potential in various biological contexts, particularly in mitigating tissue damage and promoting recovery following injury. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different cell types, and implications for clinical applications.
This compound functions primarily by inhibiting MMPs, which are enzymes involved in the degradation of extracellular matrix components. By modulating MMP activity, this compound can influence various biological processes such as inflammation, tissue remodeling, and apoptosis.
- Inhibition of MMP Activity : this compound significantly reduces the expression and activity of MMP-2 and MMP-9, which are crucial in various pathological conditions including radiation-induced lung injury (RILI) and fibrosis .
- Cytokine Modulation : The compound decreases levels of pro-inflammatory cytokines such as TGF-β and TNF-α, thereby reducing inflammation and promoting tissue repair .
- Cell Survival Enhancement : this compound has been shown to protect against apoptosis in pneumocytes following radiation exposure by maintaining mitochondrial integrity and cellular structures .
Case Studies and Experimental Evidence
-
Radiation-Induced Lung Injury :
- A study demonstrated that pretreatment with this compound in mice exposed to γ-ray irradiation led to a significant reduction in lung inflammation and improved survival rates. Mice pretreated with this compound showed a survival rate of 66.7% compared to 20% in the control group .
- The treatment also resulted in decreased apoptosis rates among pneumocytes, indicating protective effects on lung tissue integrity.
-
Hematopoietic Recovery :
- In irradiated mice, this compound administration enhanced the recovery of hematopoietic stem cells (HSCs) and progenitor cells, facilitating better recovery from radiation-induced hematopoietic injury. The compound increased the number of bone marrow mononuclear cells significantly post-irradiation .
- Ocular Applications :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
属性
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046353 | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142880-36-2 | |
Record name | Ilomastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilomastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilomastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILOMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。